2-Methoxy-4,4-dimethylpentanoic acid

Description

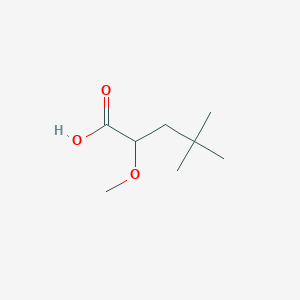

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4,4-dimethylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-8(2,3)5-6(11-4)7(9)10/h6H,5H2,1-4H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYOQFVPHJVRDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4,4-dimethylpentanoic acid can be achieved through various organic synthesis methods. One common approach involves the esterification of 2,2-dimethyl-4-pentenoic acid, followed by methoxylation to introduce the methoxy group . The reaction conditions typically involve the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and methoxylation processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or other alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-Methoxy-4,4-dimethylpentanoic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its role in lipid metabolism and its potential effects on cellular processes.

Medicine: Research explores its potential therapeutic applications, including its use in drug development and as a pharmacological agent.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 2-Methoxy-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, influencing lipid metabolism, or interacting with cellular receptors. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

The following table compares 2-methoxy-4,4-dimethylpentanoic acid with structurally related pentanoic acid derivatives, emphasizing substituent effects, molecular properties, and applications:

Structural and Functional Insights

Substituent Effects on Acidity and Reactivity

- Methoxy group (-OCH₃): Electron-donating properties reduce carboxylic acid acidity compared to amino (-NH₂) or hydroxyl (-OH) substituents. This may enhance lipid solubility, favoring membrane permeability in drug candidates.

- Amino group (-NH₂): Increases polarity and hydrogen-bonding capacity, improving water solubility. For example, 3-amino-4,4-dimethylpentanoic acid is used in antiviral PB2 inhibitors due to its bioactivity .

- The (2S,3R)-2-amino-3-hydroxy derivative is critical in DNA-templated synthesis due to its stereoselectivity .

Physicochemical Properties

Biological Activity

2-Methoxy-4,4-dimethylpentanoic acid (MDPA) is a compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic potential of MDPA, supported by various studies and data.

- Chemical Formula : C₉H₁₈O₂

- Molecular Weight : 158.24 g/mol

- CAS Number : 2216-67-1

Biological Activity Overview

MDPA has been studied for its various biological activities, including antimicrobial, anticancer, and antioxidant properties. The following sections detail specific findings from research studies.

Antimicrobial Activity

MDPA exhibits notable antimicrobial activity against a range of pathogens. A study conducted using agar diffusion methods demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of MDPA

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Anticancer Activity

Research indicates that MDPA may possess anticancer properties. In vitro studies on various cancer cell lines have shown that MDPA can induce apoptosis and inhibit cell proliferation.

Case Study: MCF-7 Breast Cancer Cell Line

In a study involving the MCF-7 breast cancer cell line, MDPA was found to:

- Reduce cell viability by approximately 60% at a concentration of 50 µg/mL.

- Induce apoptosis as evidenced by increased annexin V staining.

Table 2: Effects of MDPA on MCF-7 Cells

| Concentration (µg/mL) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 90 | 10 |

| 50 | 40 | 50 |

| 100 | 20 | 70 |

Antioxidant Activity

MDPA has demonstrated significant antioxidant activity in various assays. The DPPH radical scavenging assay indicated that MDPA effectively neutralizes free radicals, suggesting potential protective effects against oxidative stress.

Table 3: Antioxidant Activity of MDPA

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 75 |

The biological activities of MDPA can be attributed to its ability to modulate various biochemical pathways:

- Antimicrobial Mechanism : Disruption of bacterial cell membranes leading to increased permeability.

- Anticancer Mechanism : Induction of oxidative stress in cancer cells, triggering apoptotic pathways.

- Antioxidant Mechanism : Scavenging of free radicals through electron donation.

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-4,4-dimethylpentanoic acid, and how can reaction yields be optimized?

- Methodological Answer : Synthesis of branched-chain carboxylic acids often involves alkylation of keto-esters followed by hydrolysis. For example, methyl isobutyl ketone derivatives (as seen in ) can be modified via methoxylation at the α-position using methoxy-protected intermediates. Optimize yields by controlling reaction temperature (e.g., 0–5°C for stereochemical retention) and employing anhydrous conditions to prevent side reactions. Catalytic hydrogenation or Grignard reactions may also introduce methyl groups at the 4-position. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm for carboxylic acids) and nuclear magnetic resonance (NMR) spectroscopy. For NMR, compare chemical shifts of the methoxy group (δ ~3.3–3.5 ppm in H NMR) and methyl groups (δ ~1.1–1.3 ppm). Mass spectrometry (ESI-TOF/MS) can confirm the molecular ion peak (e.g., [M-H] at m/z 175.1 for CHO) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow ACS reagent-grade handling standards (). Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood. Neutralize waste with sodium bicarbonate before disposal. Avoid skin contact due to potential irritation; rinse immediately with water for 15 minutes if exposure occurs .

Advanced Research Questions

Q. How does the stereochemistry of the methoxy group influence the compound’s biological activity?

- Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or enzymatic resolution) is required to isolate (R)- or (S)-isomers. Compare bioactivity using in vitro assays: for example, mTORC1 activation studies (as in ) or receptor-binding assays. Stereochemical effects on solubility (logP) can be modeled via computational tools like COSMO-RS .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Conduct controlled solubility studies in polar (water, ethanol) and non-polar solvents (hexane) under standardized conditions (25°C, pH 7.0). Use saturation shake-flask methods with HPLC quantification. Note that discrepancies may arise from impurities (e.g., residual solvents) or polymorphic forms. Cross-validate with thermogravimetric analysis (TGA) to detect hydrate formation .

Q. How can in vitro models assess the compound’s metabolic stability?

- Methodological Answer : Use hepatocyte or microsomal assays to measure phase I/II metabolism. Monitor degradation via LC-MS/MS and identify metabolites (e.g., demethylation or glucuronidation products). Compare with structurally related compounds like NV-5138 ( ), which showed CSF penetration in pharmacokinetic models. Adjust experimental parameters (e.g., incubation time, enzyme cofactors) to mimic human metabolic pathways .

Q. What analytical techniques differentiate this compound from its isomers or degradation products?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak IA column) for enantiomer separation. Degradation products (e.g., 4,4-dimethylpentanoic acid via demethoxylation) can be identified using GC-MS with derivatization (BSTFA for silylation). Stability studies under accelerated conditions (40°C/75% RH) help predict shelf-life .

Contradictions and Caveats

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.